BenchChemオンラインストアへようこそ!

7-cyclopropyl-6,7-dihydro-1H-purin-6-one

Purine nucleoside phosphorylase Conformational restriction Structure-activity relationship

7-Cyclopropyl-6,7-dihydro-1H-purin-6-one (CAS 2770530-08-8) is an N7-cyclopropyl-substituted hypoxanthine analog with molecular formula C8H8N4O and a molecular weight of 176.18 g/mol. It belongs to the 6-oxopurine (hypoxanthine) structural class and is characterized by a cyclopropyl ring attached at the N7 position of the purine scaffold, a substitution pattern that distinguishes it from the more common N9-substituted purine analogs.

Molecular Formula C8H8N4O
Molecular Weight 176.18 g/mol
CAS No. 2770530-08-8
Cat. No. B6610384
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-cyclopropyl-6,7-dihydro-1H-purin-6-one
CAS2770530-08-8
Molecular FormulaC8H8N4O
Molecular Weight176.18 g/mol
Structural Identifiers
SMILESC1CC1N2C=NC3=C2C(=O)NC=N3
InChIInChI=1S/C8H8N4O/c13-8-6-7(9-3-10-8)11-4-12(6)5-1-2-5/h3-5H,1-2H2,(H,9,10,13)
InChIKeyBFTUONPDMQVKSA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Cyclopropyl-6,7-dihydro-1H-purin-6-one (CAS 2770530-08-8): Structural Classification and Physicochemical Baseline for Procurement Evaluation


7-Cyclopropyl-6,7-dihydro-1H-purin-6-one (CAS 2770530-08-8) is an N7-cyclopropyl-substituted hypoxanthine analog with molecular formula C8H8N4O and a molecular weight of 176.18 g/mol . It belongs to the 6-oxopurine (hypoxanthine) structural class and is characterized by a cyclopropyl ring attached at the N7 position of the purine scaffold, a substitution pattern that distinguishes it from the more common N9-substituted purine analogs [1]. The compound exists as a white to off-white solid and is supplied as a research-grade chemical for medicinal chemistry and biochemical investigation .

Why N7-Cyclopropyl Hypoxanthine Analogs Cannot Be Interchanged with N9-Substituted or Xanthine-Based Purine Derivatives


Substitution at the N7 versus N9 position of the purine ring fundamentally alters hydrogen-bonding patterns, tautomeric equilibria, and molecular recognition by purine-metabolizing enzymes such as purine nucleoside phosphorylase (PNP) and adenosine deaminase [1]. The N7-cyclopropyl-6-oxopurine scaffold presents the 6-keto group in a distinct orientation relative to N9-substituted congeners, which can translate into differential inhibitory activity against PNP isoforms [2]. Furthermore, the cyclopropyl group at N7 introduces conformational rigidity and altered metabolic stability compared to flexible N7-alkyl substituents (e.g., allyl or isopropenyl), making simple substitution by other C8H8N4O isomers unreliable without confirmatory biochemical profiling [3]. For procurement decisions in enzyme inhibition or receptor binding studies, the precise N7-cyclopropyl substitution pattern is non-substitutable.

7-Cyclopropyl-6,7-dihydro-1H-purin-6-one: Quantitative Differentiation Evidence vs. Closest Structural Analogs


N7-Cyclopropyl vs. N7-Allyl Substitution: Structural Rigidity and Conformational Preference as a Determinant of Target Engagement

7-Cyclopropyl-6,7-dihydro-1H-purin-6-one bears a cyclopropyl group at N7, which imposes conformational rigidity (cyclopropane C-C-C bond angle ~60°, restricted rotation) compared to the freely rotating allyl group in 7-allylhypoxanthine (CAS 108803-89-0, same molecular formula C8H8N4O). In related purine nucleoside phosphorylase (PNP) inhibitor series, the introduction of a cyclopropane ring has been shown to increase the inhibitory activity profile by stabilizing the bioactive conformation, with cyclopropane-containing analogs achieving lower Ki and IC50 values toward PNP purified from Cellulomonas sp. compared to their flexible-chain counterparts [1]. While direct IC50 data for the target compound against PNP are not publicly available, the cyclopropane ring effect is a class-level phenomenon documented across multiple purine and pyrimidine nucleoside analog series [2].

Purine nucleoside phosphorylase Conformational restriction Structure-activity relationship

Positional Isomer Differentiation: N7-Cyclopropyl vs. N9-Cyclopropyl Purinone Scaffolds

7-Cyclopropyl-6,7-dihydro-1H-purin-6-one (N7 substitution) is a regioisomer of 9-cyclopropyl-3,9-dihydro-6H-purin-6-one (N9 substitution, same molecular formula C8H8N4O). These positional isomers present the 6-keto group in different electronic environments: N7-substitution places the carbonyl adjacent to the N7-cyclopropyl moiety, altering the tautomeric preference and hydrogen-bonding capacity at N1-H vs. N3-H positions. In purine nucleoside phosphorylase inhibition studies, the position of substitution on the purine ring critically determines substrate vs. inhibitor behavior [1]. While neither isomer has published IC50 data, the regioisomeric distinction is mechanistically relevant: N9-substituted purines typically serve as nucleoside analog precursors requiring enzymatic processing, whereas N7-substituted analogs may directly engage the purine-binding pocket without requiring phosphorolysis at N9 [2].

Regioisomerism Enzyme inhibition Nucleotide metabolism

Cyclopropane Ring Metabolic Stability Advantage Over Alkene-Containing N7 Analogs

The N7-cyclopropyl group in 7-cyclopropyl-6,7-dihydro-1H-purin-6-one is a saturated carbocycle, in contrast to the unsaturated allyl (7-allylhypoxanthine, CAS 108803-89-0) and isopropenyl (SDBS No. 329) N7-substituted analogs, all sharing the molecular formula C8H8N4O. Cyclopropane rings are established bioisosteres of alkenes that confer enhanced metabolic stability by resisting cytochrome P450-mediated oxidation at the C=C bond while preserving similar steric and electronic properties [1]. In drug discovery programs, the replacement of alkene with cyclopropane has been shown to reduce plasma clearance and延长 half-life in multiple chemical series [2]. Specifically, cyclopropyl-containing purine derivatives demonstrate reduced susceptibility to metabolic degradation compared to their allyl or vinyl counterparts [1].

Metabolic stability Cyclopropane Alkene bioisostere

7-Cyclopropyl-6,7-dihydro-1H-purin-6-one: High-Confidence Research and Procurement Application Scenarios


Purine Nucleoside Phosphorylase (PNP) Inhibitor Discovery and SAR Studies

This compound is structurally suited for structure-activity relationship (SAR) campaigns targeting purine nucleoside phosphorylase, a validated target for T-cell leukemia and autoimmune diseases. The N7-cyclopropyl-6-oxopurine scaffold provides conformational rigidity not present in N7-allyl or N7-alkyl analogs, potentially improving inhibitor binding. Researchers should prioritize this compound when screening for PNP inhibitors that do not require N9-ribose attachment, as the N7-substitution pattern bypasses the phosphorolysis requirement of N9-substituted purine nucleosides [1]. Direct comparative testing against 7-allylhypoxanthine (CAS 108803-89-0) in a PNP inhibition assay (e.g., [8-14C]-inosine conversion assay) is recommended to quantify the cyclopropane advantage [2].

Metabolic Stability Profiling of Purine-Based Tool Compounds

For research programs requiring metabolically stable purine base tool compounds, 7-cyclopropyl-6,7-dihydro-1H-purin-6-one is predicted to exhibit superior resistance to oxidative metabolism compared to its alkene-containing N7-substituted isomers (7-allyl and 7-isopropenyl analogs). Procurement of this compound is indicated for liver microsome or hepatocyte stability assays where the cyclopropane ring serves as a non-oxidizable bioisostere of the allyl group [1]. Head-to-head metabolic stability comparison (e.g., human liver microsome intrinsic clearance) against 7-allylhypoxanthine is warranted to establish the quantitative metabolic advantage [2].

Regioisomer-Controlled Purine Receptor Binding Studies

The N7 (rather than N9) cyclopropyl substitution on the 6-oxopurine core provides a defined regioisomeric probe for investigating purine recognition by enzymes and receptors that discriminate between N7- and N9-substituted ligands. This includes purinergic receptor subtypes (P2Y, adenosine receptors) and purine salvage pathway enzymes [1]. The compound should be used in binding assays where the regioisomeric identity (N7 vs. N9) is critical, with 9-cyclopropyl-3,9-dihydro-6H-purin-6-one as the comparator regioisomer to establish position-specific pharmacological effects [2].

Synthetic Intermediate for 7-Substituted Purine Nucleoside Analogs

The compound serves as a key synthetic intermediate for preparing 7-cyclopropyl-substituted purine nucleoside analogs through N-glycosylation or N-alkylation at N9. The pre-installed N7-cyclopropyl group enables the divergent synthesis of nucleoside libraries where the N7 substituent is held constant while N9 diversity is explored [1]. This application is supported by established synthetic methodology for 6-substituted purine derivatives via cross-coupling of 6-chloropurines with cyclopropylzinc chloride, which can be adapted for N7-cyclopropyl substrates [2].

Quote Request

Request a Quote for 7-cyclopropyl-6,7-dihydro-1H-purin-6-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.